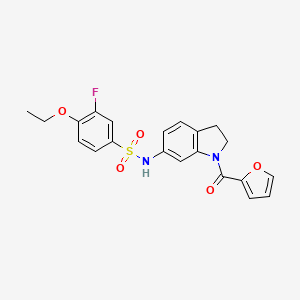

4-ethoxy-3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5S/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-15-6-5-14-9-10-24(18(14)12-15)21(25)20-4-3-11-29-20/h3-8,11-13,23H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECHAEGXBUXHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine Atom : Enhances lipophilicity and biological activity.

- Furan Ring : Contributes to the compound's unique reactivity and interaction with biological targets.

- Indoline Moiety : Implicated in various pharmacological activities.

The molecular formula for this compound is with a molecular weight of 396.42 g/mol.

The biological activity of this compound is believed to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways critical for cellular function.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an antibacterial agent .

Antifungal Activity

The compound also demonstrates antifungal activity, with studies indicating effectiveness against Candida species, surpassing conventional antifungal agents like fluconazole in certain assays . The mechanism appears to involve disruption of biofilm formation and inhibition of key metabolic pathways in fungal cells.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the core structure significantly influence biological activity:

- Fluorine Substitution : Enhances potency due to increased binding affinity.

- Furan Carbonyl Group : Critical for the interaction with biological targets.

A comparative analysis with similar compounds indicates that structural variations can lead to differing biological profiles, emphasizing the importance of specific functional groups in determining activity.

Case Study 1: Antibacterial Efficacy

In a recent study, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a significant reduction in bacterial viability at concentrations as low as 62.5 μM, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Antifungal Application

Another investigation focused on its antifungal properties against biofilms formed by Candida albicans. The compound demonstrated a reduction in biofilm mass by over 75% at optimal concentrations, indicating its potential in treating biofilm-associated infections .

Data Tables

| Biological Activity | MIC (μM) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15.625 - 125 | Significant |

| Enterococcus faecalis | 62.5 - 125 | Moderate |

| Candida albicans | <50 | High |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes an indole moiety, a furan carbonyl group, and a sulfonamide functional group. The synthesis typically involves multi-step organic reactions, including:

- Formation of Indole Derivatives : Indole derivatives are synthesized through various methods such as Fischer indolization and condensation reactions.

- Sulfonation : The introduction of the sulfonamide group is achieved by sulfonating the appropriate aromatic precursor.

- Fluorination : The incorporation of fluorine is often performed using electrophilic fluorination techniques.

Biological Activities

Research has indicated that 4-ethoxy-3-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Antimicrobial Activity : The sulfonamide component contributes to antimicrobial properties, making it a candidate for treating bacterial infections.

- Anti-inflammatory Effects : Some studies have shown that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells (MCF-7). The compound's ability to induce apoptosis was linked to its interaction with the Bcl-2 family of proteins .

Antimicrobial Studies

Research conducted by the Comparative Toxicogenomics Database indicated that sulfonamide compounds can exhibit broad-spectrum antimicrobial activity. In vitro tests showed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares a benzenesulfonamide backbone with several analogues reported in the literature. Below is a comparative analysis based on substituent effects, molecular properties, and inferred biological relevance:

Key Observations

Substituent Effects :

- The ethoxy and fluoro groups on the benzene ring may enhance metabolic stability compared to unsubstituted benzenesulfonamides. Fluorination is a common strategy to reduce oxidative metabolism .

- The furan-2-carbonyl group distinguishes this compound from adamantyl- or boron-containing analogues (e.g., AdBeSA, benzoxaborol derivatives). Furan’s electron-rich nature could facilitate interactions with polar residues in target proteins.

Biological Activity :

- While AdBeSA () and boronated sulfonamides () are well-documented in enzyme inhibition, the furan-indolin hybrid lacks direct mechanistic studies. However, indoline derivatives are frequently explored in kinase inhibitor design .

Solubility and Pharmacokinetics :

- The ethoxy group may improve aqueous solubility compared to adamantyl-containing analogues (e.g., AdBeSA), which are highly lipophilic .

- The furan-2-carbonyl moiety could introduce moderate polarity, balancing solubility and membrane permeability.

Research Findings and Data Gaps

- Synthetic Accessibility : The furan-2-carbonyl-indolin scaffold is synthetically tractable, similar to indazole-based sulfonamides in , which utilize multi-step coupling reactions.

Q & A

Q. What approaches validate the compound’s therapeutic target in disease models?

- Methodological Answer :

- Genetic knockdown : siRNA/shRNA targeting the putative receptor in animal models.

- Chemical probes : Use a radiolabeled analog (e.g., H) for autoradiography in tissue sections.

- In vivo efficacy : Test in transgenic mice (e.g., inflammation/cancer models) with biomarker analysis (e.g., phospho-protein levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.